1-(2-Chlorophenyl)imidazole

Antifungal Imidazole Clotrimazole

This 99% pure building block is the direct core scaffold of clotrimazole. The 2-chlorophenyl substitution is critical for lanosterol 14α-demethylase inhibition; substituting with 4-chlorophenyl or unsubstituted imidazole leads to loss of activity. It also serves as a sterically tuned N-donor ligand for metal complexes with enhanced antifungal properties.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 51581-50-1
Cat. No. B1585294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)imidazole
CAS51581-50-1
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=CN=C2)Cl
InChIInChI=1S/C9H7ClN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H
InChIKeyZGGZGKAVJNFVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorophenyl)imidazole (CAS 51581-50-1): Core Identity and Procurement-Relevant Profile


1-(2-Chlorophenyl)imidazole (CAS 51581-50-1) is an N-aryl imidazole derivative consisting of an imidazole ring N-substituted with a 2-chlorophenyl group [1]. Its molecular formula is C₉H₇ClN₂, with a molecular weight of 178.62 g/mol [1]. The compound is a solid at 20°C, with a reported boiling point of 108°C at 1 mmHg and a density of 1.25 g/cm³ . It serves as a versatile building block in organic synthesis and as a ligand in coordination chemistry .

Why 1-(2-Chlorophenyl)imidazole (51581-50-1) Is Not Interchangeable with Generic Imidazole Analogs


N-aryl imidazoles cannot be freely substituted due to the profound influence of the aryl substituent's electronic and steric properties on both biological activity and synthetic reactivity [1]. The 2-chlorophenyl group in 1-(2-Chlorophenyl)imidazole creates a specific steric environment and electronic profile that differs substantially from unsubstituted imidazole, 1-phenylimidazole, or positional isomers such as the 4-chlorophenyl or 2-(2-chlorophenyl) variants [2]. In biological contexts, the 2-chlorophenyl substitution pattern has been shown to directly impact antifungal potency, as demonstrated in comparative studies of clotrimazole (which contains the identical 1-(2-chlorophenyl)imidazole core) versus other imidazole antifungals, where MIC values against dermatophytes varied by factors of 30 to 700-fold [3].

Quantitative Differentiation of 1-(2-Chlorophenyl)imidazole (51581-50-1) Against Closest Analogs


Regiochemical Specificity: 2-Chlorophenyl Substitution Enables Clotrimazole-Class Antifungal Activity

1-(2-Chlorophenyl)imidazole is the core heterocyclic scaffold of clotrimazole, a clinically established antifungal agent . In comparative antifungal testing of imidazole derivatives against dermatophytes, compounds bearing the 2-chlorophenyl-1H-imidazole moiety (as in clotrimazole) exhibit MIC values that differ substantially from other substitution patterns. For instance, lanoconazole, which retains a 2-chlorophenyl group in a more complex architecture, demonstrated 30- to 700-fold higher potency (lower MICs) against dermatophytes compared to bifonazole and clotrimazole [1]. This establishes the 2-chlorophenyl-1H-imidazole substructure as a critical pharmacophoric element for CYP51 inhibition.

Antifungal Imidazole Clotrimazole MIC CYP51

Purity Specification: 99% Minimum Purity Enables Reproducible Synthetic and Biological Applications

Commercially available 1-(2-Chlorophenyl)imidazole (CAS 51581-50-1) is supplied with a minimum purity specification of 99% by multiple reputable vendors including AKSci, Matrix Scientific, and Alfa Aesar [1]. In contrast, alternative N-aryl imidazoles such as 1-(4-chlorophenyl)imidazole and 2-(2-chlorophenyl)imidazole are often available only at 95-97% purity .

Purity Synthetic Building Block Quality Control Medicinal Chemistry

Physicochemical Property Profile: Optimized LogP and Polar Surface Area for Membrane Permeability

1-(2-Chlorophenyl)imidazole exhibits calculated physicochemical properties that are distinct from its positional isomers. The compound has an ACD/LogP of 2.58 and a polar surface area of 18 Ų . In contrast, 2-(2-chlorophenyl)imidazole, where the imidazole ring is attached at the C2 position rather than N1, has a different hydrogen-bonding capacity due to the presence of an NH group, resulting in a higher polar surface area and altered lipophilicity .

Physicochemical Properties Lipophilicity Membrane Permeability Drug Design

Synthetic Versatility: 1-(2-Chlorophenyl)imidazole as a Privileged Building Block for N-Aryl Imidazole Derivatives

1-(2-Chlorophenyl)imidazole serves as a versatile synthetic intermediate for the preparation of diverse N-aryl imidazole derivatives via metal-catalyzed cross-coupling reactions [1]. In a direct comparative study of C-H arylation of imidazoles with chloroarenes, 1-(2-chlorophenyl)imidazole can be further functionalized using nickel(II)-catalyzed coupling, enabling access to more complex structures [1]. In contrast, 2-(2-chlorophenyl)imidazole requires different synthetic approaches due to the presence of the NH group, which can undergo competing N-arylation [2].

Organic Synthesis Building Block Cross-Coupling Metal Complexes

Optimal Research and Industrial Applications for 1-(2-Chlorophenyl)imidazole (51581-50-1) Based on Differential Evidence


Medicinal Chemistry: Scaffold for Novel Azole Antifungal Agents

1-(2-Chlorophenyl)imidazole is the direct core scaffold of clotrimazole, a clinically used antifungal agent targeting CYP51 [1]. Its 2-chlorophenyl substitution pattern is essential for lanosterol 14α-demethylase inhibition. Researchers developing next-generation azole antifungals should procure this compound as a starting material for structure-activity relationship (SAR) studies, as substituting with unsubstituted imidazole or 4-chlorophenyl imidazole would likely result in loss of antifungal activity [1].

Coordination Chemistry: Ligand for Transition Metal Complexes with Potential Biological Activity

1-(2-Chlorophenyl)imidazole functions as an N-donor ligand in coordination chemistry, forming complexes with copper(II), lead(II), and other transition metals [1]. Metal-imidazole complexes have demonstrated enhanced antifungal and antiparasitic activity compared to the free ligand [2]. The 2-chlorophenyl group provides additional steric and electronic tuning of the metal coordination environment, distinguishing it from simpler imidazole ligands .

Synthetic Chemistry: Regioselective Building Block for N-Aryl Imidazole Libraries

With a minimum purity specification of 99% [1], 1-(2-Chlorophenyl)imidazole is suitable as a building block for synthesizing libraries of N-aryl imidazole derivatives via cross-coupling reactions [2]. Its N-substituted structure eliminates the need for NH protection, streamlining synthetic workflows compared to 2-substituted imidazole isomers [3]. The compound's balanced LogP (2.58) and low polar surface area (18 Ų) also make it an attractive starting point for medicinal chemistry optimization campaigns targeting intracellular enzymes.

Quality Control and Reference Standard Applications

Due to its well-characterized physicochemical properties and the availability of certified reference data from NIST [1], 1-(2-Chlorophenyl)imidazole (99% purity) can serve as a reference standard in analytical method development, including HPLC, GC-MS, and IR spectroscopy. The NIST Chemistry WebBook provides validated spectral data (IR spectrum) that can be used for compound identification and purity verification [1].

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